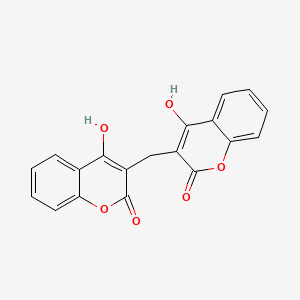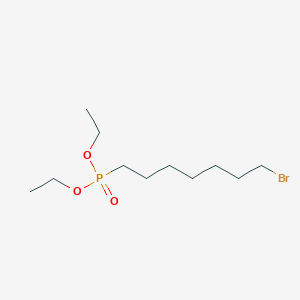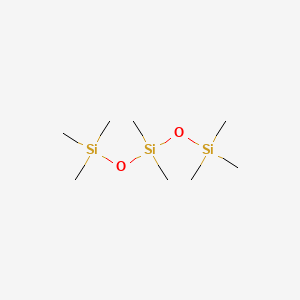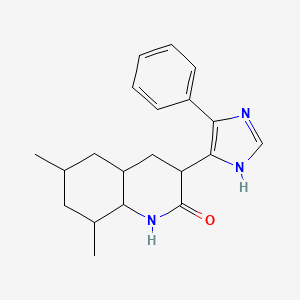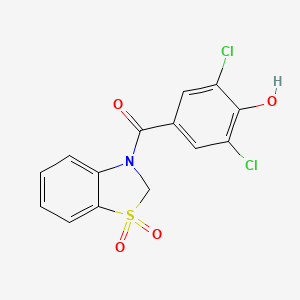
Dotinurad
概要
説明
Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .
Molecular Structure Analysis
Dotinurad has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .Physical And Chemical Properties Analysis
Dotinurad has a molecular weight of 358.2 .科学的研究の応用
Treatment of Chronic Kidney Disease (CKD) and Hyperuricemia (HUA)
Dotinurad has been found to restore exacerbated kidney function in hyperuricemic patients with chronic kidney disease . In a study, 35 patients with CKD and HUA were treated with Dotinurad for 3 months. The results showed that the estimated Glomerular Filtration Rate (eGFR) recovered and serum urate level (sUA) decreased significantly . This suggests that Dotinurad may be beneficial in restoring kidney function and could potentially be used for the prevention of kidney function decline caused by HUA .
Treatment of Metabolic Syndrome
Dotinurad has been suggested as a potential treatment for metabolic syndrome . The selective inhibition of URAT1 by Dotinurad increases urinary uric acid in the proximal tubules, which may compete with urinary glucose for GLUT9, reducing glucose reabsorption . This could potentially improve metabolic parameters .
Treatment of Cardiovascular Disease (CVD)
Dotinurad’s highly selective inhibition of URAT1 may also be beneficial for cardiovascular disease . The inhibition of uric acid entry into the liver and adipose tissues by Dotinurad increased energy expenditure and decreased lipid synthesis and inflammation in rats . These effects may improve metabolic parameters and could potentially be beneficial for CVD .
Treatment of Severe Renal Dysfunction in CKD Patients
The effect of Dotinurad on lowering serum uric acid levels in CKD patients with severe renal dysfunction is currently being researched . The aim is to determine the effect of Dotinurad on renal function in CKD patients with an estimated glomerular filtration rate (eGFR) below 25 mL/min/1.73 m2 .
作用機序
Target of Action
Dotinurad primarily targets the urate transporter 1 (URAT1) , also known as solute carrier family 22 member 12 (SLC22A12), located in the renal proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the urine back into the bloodstream .
Mode of Action
Dotinurad acts as a selective urate reabsorption inhibitor (SURI) . It selectively inhibits URAT1, thereby reducing the reabsorption of uric acid and increasing its excretion in the urine . This action results in a decrease in serum uric acid levels .
Biochemical Pathways
The inhibition of URAT1 by Dotinurad disrupts the uric acid reabsorption process in the renal proximal tubule . This disruption leads to an increase in the urinary excretion of uric acid and a decrease in its reabsorption back into the bloodstream . The overall effect is a reduction in serum uric acid levels .
Pharmacokinetics
The pharmacokinetics of Dotinurad have been studied in subjects with hepatic impairment and normal hepatic function . The maximum plasma concentration (Cmax) of Dotinurad was found to be lower in the moderate and severe hepatic impairment groups compared to the normal hepatic function group . No meaningful differences in other pharmacokinetic parameters were observed between the groups . These findings suggest that Dotinurad can be used without dose adjustment in patients with hepatic impairment .
Result of Action
The primary molecular effect of Dotinurad is the reduction of serum uric acid levels . At the cellular level, this can lead to beneficial effects in patients with conditions such as hyperuricemia and gout . For example, a study found that Dotinurad may be beneficial in restoring kidney function in patients with chronic kidney disease (CKD) and hyperuricemia .
Action Environment
The efficacy and safety of Dotinurad may be influenced by various environmental factors such as the patient’s health status. For instance, studies have shown that Dotinurad can be safely used in patients with hepatic impairment . Furthermore, it has been suggested that switching to Dotinurad may reduce the plasma levels of indoxyl sulfate and increase its urinary levels in patients with hyperuricemia . This suggests that Dotinurad can potently lower the serum urate level by inhibiting URAT1 without adversely affecting ATP binding cassette subfamily G member 2 (ABCG2), another urate excretion transporter .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dotinurad | |
CAS RN |
1285572-51-1 | |
| Record name | Dotinurad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOTINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q & A
Q1: What is the primary molecular target of dotinurad?
A1: Dotinurad selectively inhibits urate transporter 1 (URAT1) [, , , , , , , , , , , ], a transporter protein primarily expressed in the kidneys.
Q2: How does dotinurad exert its uricosuric effect?
A2: By selectively inhibiting URAT1 in renal proximal tubules, dotinurad reduces uric acid reabsorption back into the bloodstream, leading to increased urinary excretion of uric acid [, , , , , , , , , ].
Q3: Does dotinurad exhibit any trans-inhibition effects on URAT1?
A3: Yes, research suggests dotinurad displays a trans-inhibition effect on URAT1 [, ]. This means intracellularly accumulated dotinurad can further inhibit URAT1 activity, contributing to its potent uricosuric effect.
Q4: How does the uricosuric effect of dotinurad compare to other uricosuric agents?
A4: Dotinurad exhibits higher selectivity for URAT1 compared to other uricosuric agents like benzbromarone, lesinurad, and probenecid []. This selectivity translates to a greater reduction in plasma urate levels at lower doses compared to these agents [, , , , ].
Q5: Does dotinurad affect the activity of other uric acid transporters?
A5: Dotinurad demonstrates minimal to no effect on other uric acid transporters such as GLUT9, ABCG2, and OAT1/3, unlike some other uricosuric agents [, , , , , ].
Q6: Does dotinurad's inhibition of URAT1 have any impact on glucose reabsorption?
A6: Research suggests that the increased urinary uric acid caused by dotinurad's inhibition of URAT1 might compete with glucose for transport via GLUT9, potentially reducing glucose reabsorption [].
Q7: What is the role of Histidine 142 (H142) and Arginine 487 (R487) in dotinurad's interaction with URAT1?
A7: Studies indicate that H142 and R487 are crucial residues in URAT1 that contribute to dotinurad's selectivity []. Mutations in these residues significantly reduce dotinurad's binding affinity for URAT1.
Q8: How does dotinurad interact with H142 in URAT1?
A8: It is suggested that the phenyl-hydroxyl group of dotinurad forms a hydrogen bond with H142, contributing significantly to its binding affinity []. This interaction is crucial for dotinurad's inhibitory activity.
Q9: What is the molecular formula of dotinurad?
A9: The molecular formula of dotinurad is C14H7Cl2NO4S [].
Q10: What is the molecular weight of dotinurad?
A10: The molecular weight of dotinurad is 356.18 g/mol [].
Q11: How is dotinurad metabolized in humans?
A11: Orally administered dotinurad is primarily metabolized into glucuronide and sulfate conjugates in the liver [].
Q12: Which enzymes are primarily involved in dotinurad metabolism?
A12: Dotinurad glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].
Q13: How is dotinurad primarily excreted?
A13: Dotinurad is mainly excreted in urine as glucuronide and sulfate conjugates [].
Q14: How is dotinurad absorbed after oral administration?
A14: Dotinurad exhibits rapid absorption following oral administration [].
Q15: Is dotinurad's exposure dose-proportional?
A15: Yes, within the tested dose ranges (0.5–20 mg), dotinurad demonstrates dose-proportional exposure after a single dose [].
Q16: How does dotinurad's effect on serum uric acid and renal urate excretion correlate with dose escalation?
A16: Both serum uric acid reduction and renal urate excretion increase with dotinurad dose escalation, but this effect appears to reach saturation at doses above 5 mg [].
Q17: What cell-based models have been used to investigate dotinurad's mechanism of action?
A17: Researchers have utilized URAT1-expressing Madin-Darby Canine Kidney (MDCK) cells and Xenopus oocytes to study dotinurad's inhibitory effects on URAT1 [].
Q18: Which animal models have been used to evaluate dotinurad's efficacy?
A18: Studies in Cebus monkeys demonstrated that dotinurad effectively decreased plasma urate levels in a dose-dependent manner [, ]. Additionally, studies in rats have been conducted to evaluate dotinurad's effect on renal uric acid handling and potential drug-drug interactions [, ].
Q19: What are the key findings from clinical trials evaluating dotinurad's efficacy and safety?
A19: Clinical trials have demonstrated dotinurad's efficacy in reducing serum uric acid levels in hyperuricemic patients with or without gout [, , , , , , , , , , , , , , , , , , , ]. Studies also suggest its potential in improving renal function in specific patient populations [, , , , , ]. Additionally, dotinurad has shown a favorable safety profile, with no significant liver injury risk observed in clinical trials [, , , ].
Q20: What is the safety profile of dotinurad based on preclinical and clinical data?
A20: Preclinical studies indicated a lower risk of mitochondrial toxicity and drug-induced liver injury compared to benzbromarone []. Clinical trials have consistently shown a favorable safety profile for dotinurad, with no increased risk of liver injury observed [, , , ].
Q21: Does dotinurad pose a significant drug-drug interaction risk?
A21: Dotinurad exhibits weak inhibition of cytochrome P450 (CYP) enzymes and is considered to have a low risk of clinically significant drug-drug interactions at therapeutic doses [, ]. Studies also suggest a minimal risk of interactions mediated by OAT1 and MRP2 [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
